N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O4/c1-30-17-8-4-15(5-9-17)21(12-2-3-13-21)14-26-19(28)20(29)27-16-6-10-18(11-7-16)31-22(23,24)25/h4-11H,2-3,12-14H2,1H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFRWGKTQOFNER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the methoxyphenyl and trifluoromethoxyphenyl groups, and the final coupling to form the ethanediamide structure. Common synthetic routes may involve:
Formation of Cyclopentyl Ring: This can be achieved through cyclization reactions using appropriate starting materials and catalysts.
Introduction of Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions to introduce the methoxy group onto the phenyl ring.
Introduction of Trifluoromethoxyphenyl Group: This can be achieved through nucleophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the cyclopentyl, methoxyphenyl, and trifluoromethoxyphenyl groups to form the ethanediamide structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a component in industrial processes.
Mechanism of Action
The mechanism of action of N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N'-[4-(Trifluoromethoxy)phenyl]ethanediamide ()
- Structural Differences :
- Replaces the cyclopentylmethyl group with a piperidinylmethyl scaffold.
- Substitutes 4-methoxyphenyl with a 2-(methylthio)benzyl group.
- Implications: The piperidine ring introduces basicity and conformational flexibility compared to the rigid cyclopentane.
- Molecular Weight : 481.533 g/mol (C₂₃H₂₆F₃N₃O₃S) vs. target compound (~483 g/mol estimated).
N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide ()
- Structural Differences :
- Contains a thiazolo-triazole heterocycle instead of a cyclopentyl group.
- Retains the 4-methoxyphenyl group but pairs it with a 4-fluorophenyl substituent.
- Fluorine introduces strong electron-withdrawing effects, contrasting with the target’s trifluoromethoxy group .
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ()
- Structural Differences :
- Replaces the cyclopentyl group with a piperazine-benzoyl chain.
- Lacks the trifluoromethoxy phenyl group.
- Implications :
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide ()
- Structural Differences :
- Features a thiazol-2-yl core with cyclopropane-carboxamide and trifluoromethoxy benzoyl groups.
- Shared trifluoromethoxy phenyl and methoxyphenyl groups suggest overlapping SAR (structure-activity relationship) with the target compound .
Key Comparative Insights
- Electronic Effects :
- Lipophilicity :
- Synthetic Complexity :
- Cyclopentyl synthesis (target) likely requires ring-forming reactions, whereas piperidine/piperazine analogs () utilize commercially available heterocycles .
Biological Activity
N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Cyclopentyl group : Contributes to the hydrophobic interactions.
- Methoxyphenyl moiety : Enhances lipophilicity and potential receptor interactions.
- Trifluoromethoxy group : May influence metabolic stability and bioactivity.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase activation, apoptosis |
| A549 (Lung) | 10.0 | Cell cycle arrest, apoptosis |
| HeLa (Cervical) | 15.0 | Induction of reactive oxygen species |
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition of bacterial growth.
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bacteriostatic |
| Escherichia coli | 64 | Bactericidal |
| Pseudomonas aeruginosa | 128 | Bacteriostatic |
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Receptor Binding : The compound binds to various receptors involved in cell signaling pathways, influencing cellular responses.
- Enzyme Inhibition : It inhibits key enzymes related to cancer cell metabolism and bacterial cell wall synthesis.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it triggers oxidative stress, leading to apoptosis in cancer cells.
Study 1: Anticancer Efficacy in Animal Models
A recent study evaluated the anticancer efficacy of the compound in xenograft models using human cancer cells. The results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an effective therapeutic agent.
Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties using both in vitro and in vivo models. The compound demonstrated effective bacterial clearance in infected mice models, suggesting its potential for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
